molecular formula C7H4ClNO2 B1668890 Chlorzoxazon CAS No. 95-25-0

Chlorzoxazon

Katalognummer B1668890
CAS-Nummer: 95-25-0
Molekulargewicht: 169.56 g/mol
InChI-Schlüssel: TZFWDZFKRBELIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chlorzoxazone (trade name Parafon Forte) is an orally administered centrally acting muscle relaxant used to treat muscle spasms and pain. It is a synthetic derivative of meprobamate, a sedative-hypnotic drug, and is a member of the benzoxazocine family. Chlorzoxazone is a prodrug that is rapidly metabolized in the liver to its active metabolite, 4-hydroxychlorzoxazone. It is used for the relief of muscle spasms and pain associated with musculoskeletal disorders, and is available in tablet and liquid form.

Wissenschaftliche Forschungsanwendungen

Pharmakokinetik und Metabolismusstudien

Chlorzoxazon wird als In-vivo-/In-vitro-Sonde für die CYP2E1-Phänotypisierung verwendet, die entscheidend für das Verständnis des Metabolismus verschiedener Medikamente ist. Es hilft auch bei der Untersuchung der Hemmung des First-Pass-Metabolismus anderer Medikamente wie Midazolam durch CYP3A im Magen-Darm-Trakt .

Arzneimittelverabreichungssysteme

this compound wurde in hydrophile Matrixtabletten für eine kontrollierte Arzneimittelabgabe eingearbeitet. Die Forschung zur Optimierung der Formulierung und Herstellung dieser Retardmatrixtabletten ist im Gange, wobei Studien das Komponentenverhältnis und die verwendeten Hilfsstoffe variieren .

Analytische Chemie

Es gibt Forschungsarbeiten, die sich auf die Entwicklung grünerer und umweltfreundlicherer analytischer Techniken für die gleichzeitige Bestimmung von this compound und anderen Verbindungen wie Paracetamol konzentrieren, was für Arzneimittelprüfungen und Qualitätskontrollen wichtig ist .

Regenerative Medizin

this compound wurde als ein Medikament identifiziert, das mesenchymale Stammzellen (MSC) in einen MSC2-Phänotyp induzieren kann, der sich von der traditionellen durch IFN-γ induzierten Methode unterscheidet. Diese Entdeckung eröffnet neue Wege, um regenerative Medizin-Anwendungen zu verbessern .

Wirkmechanismus

Mode of Action

Chlorzoxazone acts by inhibiting the degranulation of mast cells, which prevents the release of histamine and SRS-A . This inhibition reduces the release of inflammatory leukotrienes . It is believed to act on GABA A and GABA B receptors and voltage-gated calcium channels to a degree .

Biochemical Pathways

The most important metabolic pathway of Chlorzoxazone is the 6-hydroxylation of the benzo ring, producing 6-hydroxy chlorzoxazone (6-OH-CZX) . This metabolite is subsequently glucuronidated and eliminated renally . Chlorzoxazone is also known to modulate the phosphorylation of transcriptional factor forkhead box O3 (FOXO3), independent of classical AKT or ERK signaling pathways .

Pharmacokinetics

Chlorzoxazone is well absorbed following oral administration, with peak plasma concentrations usually attained within 1–2 hours . It is metabolized in the liver and has an elimination half-life of 1.1 hours . The duration of action is typically 3–4 hours .

Result of Action

The primary result of Chlorzoxazone’s action is the relief of discomfort associated with acute painful musculoskeletal conditions . It reduces skeletal muscle spasm, leading to increased mobility of the muscle and relief of pain . It also has sedative properties .

Action Environment

Chlorzoxazone acts primarily at the level of the spinal cord and subcortical areas of the brain . Its efficacy and stability can be influenced by the patient’s overall health status, the presence of other medications, and individual variations in drug metabolism. In rare cases, Chlorzoxazone may cause severe liver dysfunction . On the other hand, it may reduce the liver toxicity of acetaminophen by competitive inhibition .

Biochemische Analyse

Biochemical Properties

Chlorzoxazone acts primarily at the level of the spinal cord and subcortical areas of the brain where it inhibits multisynaptic reflex arcs involved in producing and maintaining skeletal muscle spasm . It is known to inhibit the degranulation of mast cells, subsequently preventing the release of histamine and slow-reacting substance of anaphylaxis (SRS-A), mediators of type I allergic reactions .

Cellular Effects

Chlorzoxazone has been shown to have effects on various types of cells. It inhibits the release of inflammatory leukotrienes, which play a key role in the body’s inflammatory response . This can have a significant impact on cell signaling pathways and cellular metabolism.

Molecular Mechanism

At the molecular level, Chlorzoxazone exerts its effects through binding interactions with biomolecules and enzyme inhibition. It is known to be a standard inhibitor and used in the phenotyping of CYP2E1 . It also showed the capability to inhibit the first pass metabolism of midazolam through CYP3A in the gastrointestinal tract .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chlorzoxazone have been observed over time. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for determination of Chlorzoxazone in human plasma was developed and validated to evaluate the pharmacokinetic characteristics of Chlorzoxazone .

Metabolic Pathways

Chlorzoxazone is metabolized to 6-hydroxychlorzoxazone by the CYP2E1 pathway . This pathway plays a critical role in the metabolism or activation of endogenous and exogenous compounds .

Eigenschaften

IUPAC Name

5-chloro-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFWDZFKRBELIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022813
Record name Chlorzoxazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chlorzoxazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014500
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>25.4 [ug/mL] (The mean of the results at pH 7.4), 2.96e+00 g/L
Record name SID8139927
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Chlorzoxazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00356
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Chlorzoxazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014500
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Chlorzoxazone inhibits degranulation of mast cells, subsequently preventing the release of histamine and slow-reacting substance of anaphylaxis (SRS-A), mediators of type I allergic reactions. Chlorzoxazone also may reduce the release of inflammatory leukotrienes. Chlorzoxazone may act by inhibiting calcium and potassium influx which would lead to neuronal inhibition and muscle relaxation. Data available from animal experiments as well as human study indicate that chlorzoxazone acts primarily at the level of the spinal cord and subcortical areas of the brain where it inhibits multisynaptic reflex arcs involved in producing and maintaining skeletal muscle spasm
Record name Chlorzoxazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00356
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

95-25-0
Record name Chlorzoxazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorzoxazone [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorzoxazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00356
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name chlorzoxazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756693
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name chlorzoxazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26189
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2(3H)-Benzoxazolone, 5-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Chlorzoxazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorzoxazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.186
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORZOXAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0DE420U8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Chlorzoxazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014500
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

191-191.5, 191.5 °C
Record name Chlorzoxazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00356
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Chlorzoxazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014500
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorzoxazone
Reactant of Route 2
Reactant of Route 2
Chlorzoxazone
Reactant of Route 3
Reactant of Route 3
Chlorzoxazone
Reactant of Route 4
Reactant of Route 4
Chlorzoxazone
Reactant of Route 5
Reactant of Route 5
Chlorzoxazone
Reactant of Route 6
Reactant of Route 6
Chlorzoxazone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.